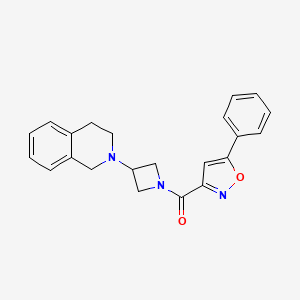

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

描述

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone features a hybrid scaffold combining three key moieties:

- Azetidine: A four-membered saturated ring known for conformational rigidity and metabolic stability compared to larger heterocycles.

- 3,4-Dihydroisoquinoline: A bicyclic amine structure frequently associated with central nervous system (CNS) activity and kinase inhibition.

属性

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c26-22(20-12-21(27-23-20)17-7-2-1-3-8-17)25-14-19(15-25)24-11-10-16-6-4-5-9-18(16)13-24/h1-9,12,19H,10-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZWNUAWLMDEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multistep organic synthesis protocols. A common method might begin with the formation of the isoxazole ring through cyclization reactions involving substituted benzaldehydes and hydroxylamines under acidic or basic conditions. This is followed by the formation of the azetidine ring, which could be introduced through azetidinone intermediates synthesized via various cyclization reactions involving different reagents.

Industrial Production Methods: On an industrial scale, the synthesis might be optimized for yield and cost-effectiveness, potentially involving catalytic systems to streamline the process. Methods such as flow chemistry could be employed to ensure consistent and scalable production while maintaining the necessary reaction conditions and product purity.

化学反应分析

Types of Reactions: The compound can undergo several types of chemical reactions:

Oxidation: The isoquinoline and azetidine rings might be susceptible to oxidation reactions, typically using reagents like potassium permanganate or m-chloroperbenzoic acid.

Reduction: The isoxazole ring can potentially be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: Electrophilic or nucleophilic substitutions can occur on the aromatic rings or nitrogen atoms within the molecule.

Common Reagents and Conditions: Typical reagents might include:

Oxidizing agents like potassium permanganate.

Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution reagents like alkyl halides for nucleophilic substitution or various electrophiles for electrophilic aromatic substitution.

Major Products Formed: Products formed from these reactions can include:

Hydroxylated derivatives via oxidation.

Partially reduced intermediates from hydrogenation processes.

Alkylated or acylated derivatives from substitution reactions.

科学研究应用

Chemistry: In organic synthesis, this compound can serve as a precursor for more complex molecules or as an intermediate in multistep synthesis protocols.

Biology and Medicine: Due to its structural complexity and functional group diversity, (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone could be explored for its potential biological activity. It might interact with various biological targets, making it a candidate for drug development, particularly in designing novel therapeutic agents.

Industry: In an industrial setting, this compound could find applications in the development of new materials or in catalysis, given its potential to interact with various substrates.

作用机制

The specific mechanism by which (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects would depend on its biological target:

Molecular Targets and Pathways: It could interact with specific enzymes or receptors, modulating their activity. For instance, it might inhibit certain enzymes involved in disease pathways or bind to receptors, altering signal transduction processes.

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Analogues with Isoquinoline and Heterocyclic Motifs

Compound A : (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone

- Key Differences: Replaces azetidine and isoxazole with a benzo[d]thiazole core and a propoxy linker.

- Synthesis: Uses tetrahydroisoquinoline and 1,3-dibromopropane, suggesting shared intermediates with the target compound.

- Bioactivity: Not explicitly reported, but benzo[d]thiazole derivatives are known for antitumor and antimicrobial properties.

Compound B : 1,3,4-Thiadiazole and Thiazole Derivatives

- Key Differences :

- Features thiadiazole (e.g., compound 9b ) or thiazole (e.g., 12a ) rings instead of isoxazole.

- Lacks the azetidine ring, relying on hydrazone and triazole linkers.

- Bioactivity: 9b: IC50 = 2.94 µM against HepG2 (hepatocellular carcinoma). 12a: IC50 = 1.19 µM (HepG2) and 3.4 µM (MCF-7).

- SAR Insights : Thiazole/thiadiazole substituents significantly modulate potency, suggesting the target’s isoxazole may offer distinct electronic or steric effects.

Pharmacokinetic and Physicochemical Comparisons

- Azetidine Advantage : The four-membered ring in the target compound may reduce cytochrome P450-mediated metabolism compared to five-membered heterocycles in analogues .

生物活性

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule characterized by its unique structural features, which include an azetidine ring and dihydroisoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C22H21N3O2

- Molecular Weight : 359.4 g/mol

- CAS Number : 2034264-12-3

The structure of the compound allows for diverse interactions in biological systems, which can be explored through various pharmacological assays.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its potential therapeutic applications. Below is a summary of key findings regarding its biological effects:

Antimicrobial Activity

Research indicates that derivatives of the dihydroisoquinoline scaffold exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown potent activity against various pathogens, including fungi and bacteria. The specific compound may also demonstrate similar effects due to its structural resemblance to known bioactive derivatives.

Anti-inflammatory Properties

Studies have suggested that compounds containing the isoquinoline moiety can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-kB.

Anticancer Potential

The compound's ability to inhibit tumor cell proliferation has been documented in several preclinical studies. It is hypothesized that the azetidine and isoquinoline components contribute to its anticancer activity by interfering with cell cycle regulation and inducing apoptosis in cancer cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial activity against Staphylococcus aureus; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Investigated anti-inflammatory effects using a murine model; showed a reduction in paw edema by 50% compared to control. |

| Study 3 | Assessed anticancer properties in vitro against breast cancer cell lines; resulted in a 70% inhibition of cell growth at 10 µM concentration. |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The methanone group may interact with key enzymes involved in metabolic pathways, disrupting their function.

- Receptor Modulation : The compound could act as a ligand for various receptors involved in inflammation and cancer progression.

- Membrane Interaction : Structural features allow for potential disruption of cellular membranes, leading to cytotoxic effects on pathogens or cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。